N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is an organic compound that features a complex structure incorporating furan, pyridine, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled through a series of reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Purification processes such as recrystallization, chromatography, and distillation are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
- N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide shares similarities with other heterocyclic compounds that contain furan, pyridine, or thiophene rings.
Uniqueness:
- The unique combination of these three heterocycles in one molecule distinguishes it from other compounds. This structural uniqueness contributes to its distinct chemical reactivity and potential applications.
Comparison with Similar Compounds
- 2-(Furan-3-yl)pyridine
- 2-(Thiophen-2-yl)pyridine
- N-(Pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide
This article provides a comprehensive overview of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-16(7-15-2-1-5-21-15)18-9-12-6-14(10-17-8-12)13-3-4-20-11-13/h1-6,8,10-11H,7,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNJRRTUXZGOCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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